

A Comparative Guide to the Influence of Brighteners on Electroplating Throwing Power

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For researchers, scientists, and professionals in drug development, where precision and uniformity are paramount, the ability to control the deposition of metallic coatings on complex geometries is a critical factor. In the realm of electroplating, this ability is quantified by a parameter known as "throwing power." A plating bath with high throwing power can produce a uniform metallic layer even on irregularly shaped cathodes with recessed areas and high-current-density edges. Conversely, poor throwing power results in uneven coatings, with excessive buildup on prominent features and insufficient coverage in crevices.

The throwing power of an electroplating bath is not an intrinsic property of the electrolyte alone; it is significantly influenced by a variety of factors, including the composition of the plating solution, temperature, and current density.^{[1][2]} Among the most impactful components are organic additives known as brighteners. These molecules, even at low concentrations, can dramatically alter the kinetics of electrodeposition, thereby modifying the current distribution and, consequently, the throwing power of the bath.^[3]

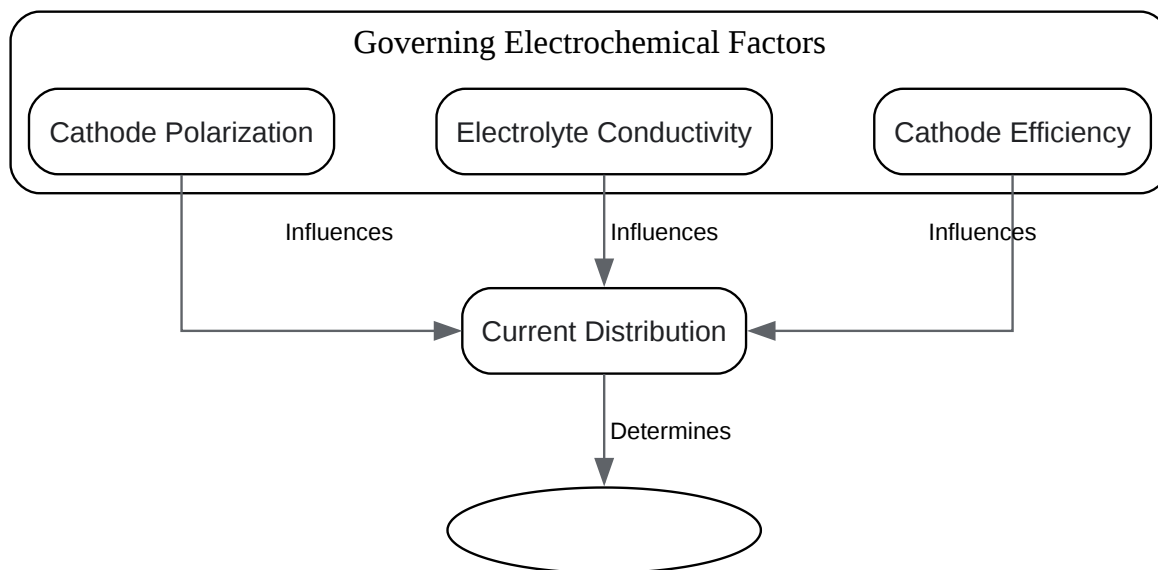
This guide provides an in-depth comparison of the effects of different classes of brighteners on the throwing power of common electroplating baths, including nickel, copper, and zinc. We will explore the underlying electrochemical mechanisms, present comparative experimental data, and provide detailed protocols for the standardized measurement of throwing power. Our objective is to equip the reader with the fundamental knowledge and practical insights required to select and optimize brightener systems for achieving uniform and high-quality electrodeposits.

The Electrochemical Principles of Throwing Power

At its core, throwing power is governed by the interplay of three key electrochemical factors:

- **Cathode Polarization:** This refers to the change in the potential of the cathode from its equilibrium value when a current is applied.^[4] A high degree of cathodic polarization, particularly a steep increase in polarization with increasing current density, is beneficial for good throwing power.^[2] This is because a larger potential difference is required to drive the deposition reaction at higher current densities, which helps to equalize the deposition rates between high and low current density areas.
- **Electrolyte Conductivity:** Higher conductivity of the plating bath reduces the ohmic resistance of the solution, which in turn promotes a more uniform primary current distribution.^[5] While important, its effect on throwing power is secondary to that of cathode polarization.
- **Cathode Efficiency:** This is the ratio of the actual amount of metal deposited to the theoretical amount that should be deposited according to Faraday's law. Variations in cathode efficiency with current density can influence throwing power. For instance, if the cathode efficiency decreases at high current densities, it can help to improve the metal distribution by reducing the deposition rate at those locations.^[6]

The following diagram illustrates the relationship between these factors and their collective impact on throwing power.



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Caption: Key electrochemical factors determining the throwing power of an electroplating bath.

The Role and Classification of Brighteners

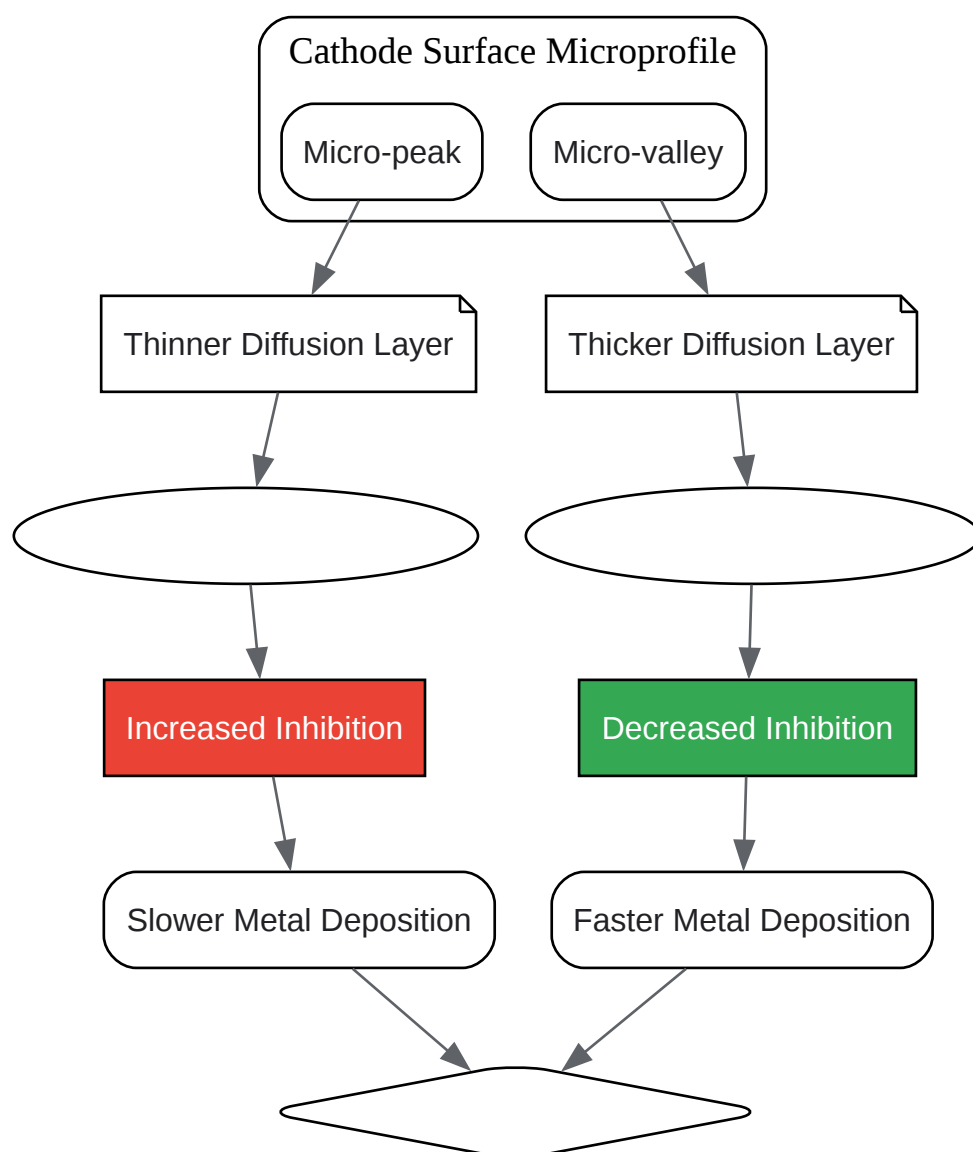
Brighteners are organic or inorganic compounds added to electroplating baths to modify the properties of the deposited metal layer.[7] Their primary functions include refining the grain structure of the deposit to produce a bright, lustrous finish, and leveling microscopic surface irregularities.[8] Brighteners achieve these effects by adsorbing onto the cathode surface and influencing the kinetics of metal ion reduction.[8]

Brighteners can be broadly categorized into two main classes, often used in synergistic combinations:

- **Class I Brighteners (Carriers):** These are typically aromatic or unsaturated aliphatic sulfonic acids, sulfonamides, or sulfonimides.[8] They function primarily to refine the grain structure and reduce internal stress in the deposit. A common example is saccharin.
- **Class II Brighteners (Levelers):** These compounds, which include acetylenic alcohols, coumarins, and aldehydes, have a more pronounced effect on leveling and producing a

brilliant, mirror-like finish. They generally increase cathodic polarization to a greater extent than Class I brighteners.[8]

The mechanism by which brighteners, particularly leveling agents, improve the micro-throwing power and create a smoother surface is based on their diffusion-controlled adsorption. At microscopic peaks on the cathode surface, the diffusion layer is thinner, leading to a higher flux of brightener molecules. This increased concentration of the inhibiting brightener at the peaks slows down the metal deposition rate, allowing the recessed areas (valleys), where the brightener concentration is lower, to "catch up." This differential inhibition leads to a leveling of the surface.[9][10]



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Caption: Mechanism of action of leveling agents in electrodeposition.

Comparative Analysis of Brightener Effects on Throwing Power

The following sections present a comparative analysis of the effects of various brighteners on the throwing power of nickel, copper, and zinc plating baths, supported by experimental data from peer-reviewed literature.

Nickel Plating

Nickel plating baths are widely used for decorative and functional applications. The throwing power of these baths is significantly influenced by the type and concentration of brighteners.

Brightener/Additive	Plating Bath	Effect on Throwing Power	Cathodic Polarization	Reference
Saccharin	Sulfate	Decreases	Increases	[6][11]
Coumarin	Watts-type	Generally improves micro-throwing power (leveling)	Increases	[12]
Thiourea	Watts-type	Can improve throwing power at optimal concentrations	Increases	[9]
2-Butyne-1,4-diol	Watts-type	Often used with Class I brighteners to enhance leveling	Increases	[12]
Pyridinium Hydroxy Propyl Sulfobetaine	Watts-type	Enhances throwing power	Increases	[13][14]

Discussion:

The addition of saccharin, a classic Class I brightener, to a nickel sulfate bath has been shown to decrease the throwing power from 67% to 51% as its concentration increases from 0 to 0.3 g/L.[6][11] This decrease occurs despite an increase in cathodic overpotential, suggesting that other factors, possibly related to changes in cathode efficiency at different current densities, play a more dominant role in this specific system.[6][11]

In contrast, Class II brighteners like coumarin and thiourea are known to improve micro-throwing power, or leveling, by increasing cathodic polarization.[9][12] Their effectiveness is highly dependent on concentration and their interaction with other additives in the bath. For instance, a combination of a primary brightener (like saccharin), a secondary brightener (like

pyridinium hydroxy propyl sulfobetaine), and an auxiliary brightener can significantly enhance the throwing power of a nickel plating solution.[\[13\]](#)[\[14\]](#)

Copper Plating

In the electronics industry, the throwing power of copper plating baths is critical for the uniform metallization of through-holes and vias in printed circuit boards (PCBs).

Brightener/ Accelerator	Plating Bath	Effect on Throwing Power	Depolarizati on Effect	Optimal Concentrati on for High TP	Reference
MPS (3- mercapto-1- propanesulfo nate)	Acidic Sulfate	Lower	Strong	~1 ppm	[3] [8] [15]
UPS (3-S- thiuronium propanesulfo nate)	Acidic Sulfate	Higher	Weaker	~10 ppm	[3] [8] [15]
ZPS (3- (benzothiazol yl-2- mercapto)- propyl- sulfonate)	Acidic Sulfate	Higher	Weaker	~20 ppm	[3] [8] [15]

Discussion:

In the context of copper plating for PCBs, brighteners are often referred to as accelerators. A comparative study of MPS, UPS, and ZPS revealed that UPS and ZPS exhibit better throwing power than MPS.[\[3\]](#)[\[8\]](#)[\[15\]](#) This is attributed to their weaker depolarization effect on copper deposition.[\[3\]](#)[\[8\]](#)[\[15\]](#) The strong accelerating effect of MPS can lead to a less uniform current distribution, particularly in high-aspect-ratio through-holes. The study found that good throwing power was achieved at concentrations of approximately 1 ppm for MPS, 20-100 ppm for UPS,

and 20-60 ppm for ZPS.[15] The highest throwing power was obtained with 1 ppm MPS, 10 ppm UPS, and 20 ppm ZPS.[8][15]

Zinc Plating

Zinc plating is widely used for corrosion protection of steel. The throwing power of zinc plating baths is crucial for ensuring complete coverage of complex-shaped parts.

Brightener/Additive	Plating Bath	Effect on Throwing Power	Reference
Polyquaternium-2 (PUB) and 1-benzyl pyridinium-3-carboxylate (BPC)	Alkaline Non-Cyanide	Increases	[5]
Polyvinyl Alcohol and Dithiocarbamate Compounds	Cyanide	Increases	[1]
Cetyltrimethylammonium bromide (CTAB) and Valine-Veratraldehyde Condensation Product (VV)	Sulfate	Improves	[16]

Discussion:

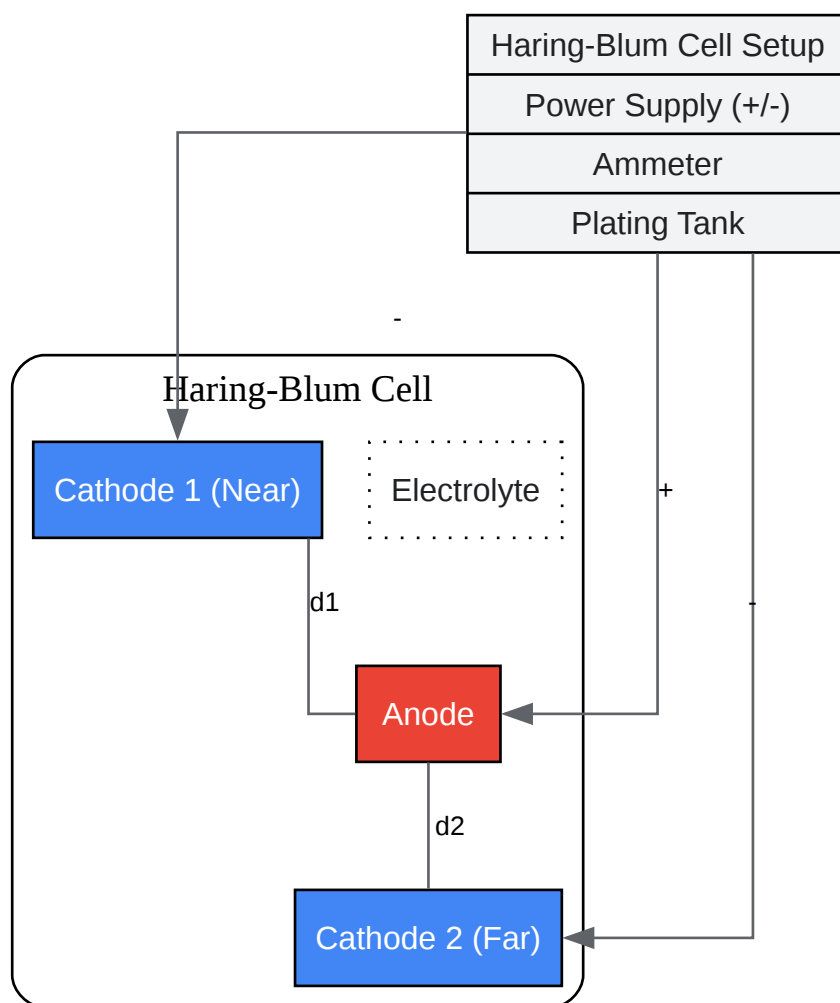
In alkaline non-cyanide zinc plating, the addition of organic additives such as Polyquaternium-2 (PUB) and 1-benzyl pyridinium-3-carboxylate (BPC) has been shown to increase the throwing power.[5] Similarly, in traditional cyanide zinc baths, a combination of polyvinyl alcohol and dithiocarbamate compounds was found to surprisingly increase the throwing power, enabling uniform bright coatings on irregularly shaped objects.[1] For acidic sulfate zinc baths, the synergistic use of additives like cetyltrimethylammonium bromide (CTAB) and a condensation product of valine and veratraldehyde (VV) can improve throwing power and other deposit properties.[16]

Experimental Protocols for Throwing Power Measurement

The two most common methods for evaluating the throwing power of an electroplating bath are the Haring-Blum Cell test and the Hull Cell test.

Haring-Blum Cell Test for Quantitative Throwing Power Measurement

The Haring-Blum cell provides a quantitative measure of throwing power by comparing the weight of metal deposited on two cathodes placed at different distances from a central anode.



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Caption: Schematic of a Haring-Blum Cell for throwing power measurement.

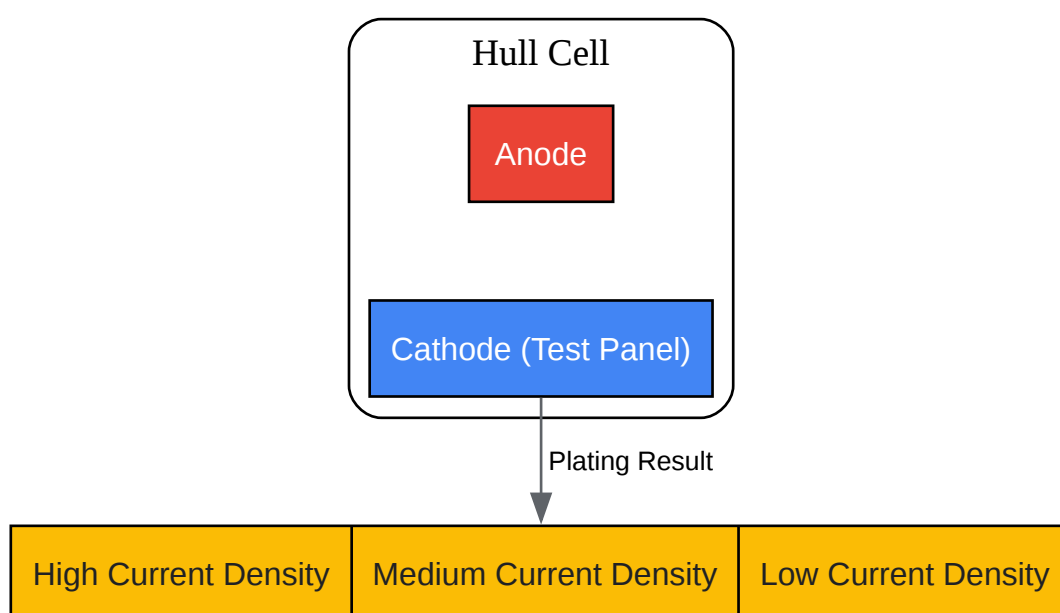
Procedure:

- Preparation:
 - Clean and weigh two identical cathode panels (W1_initial and W2_initial).
 - Prepare the electroplating bath with the desired brightener concentration and bring it to the operating temperature.
 - Assemble the Haring-Blum cell with the anode positioned between the two cathodes. The distance ratio (d2/d1) is typically set to 5:1.[\[17\]](#)
- Electroplating:
 - Immerse the anode and the two weighed cathodes into the plating solution.
 - Connect the electrodes to a DC power supply.
 - Apply a constant current for a specified duration (e.g., 30 minutes).
- Measurement and Calculation:
 - After plating, remove the cathodes, rinse, dry, and reweigh them (W1_final and W2_final).
 - Calculate the weight of the metal deposited on each cathode:
 - $\Delta W1 = W1_final - W1_initial$
 - $\Delta W2 = W2_final - W2_initial$
 - The throwing power (TP) can be calculated using the Haring and Blum formula:
 - $TP (\%) = [(L - M) / L] * 100$
 - Where L is the linear ratio (d2/d1) and M is the metal distribution ratio ($\Delta W1/\Delta W2$).
 - Alternatively, the Field formula is also commonly used:[\[18\]](#)

$$\text{TP (\%)} = [(L - M) / (L + M - 2)] * 100$$

Hull Cell Test for Qualitative Evaluation of Brightener Effects

The Hull Cell is a trapezoidal cell that allows for the qualitative assessment of the plating bath's performance over a wide range of current densities on a single test panel.[19][20] It is an invaluable tool for evaluating the effective bright current density range and for troubleshooting plating bath issues.[21][22]



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Caption: Principle of the Hull Cell test showing the current density gradient.

Procedure:

- Preparation:
 - Fill the Hull Cell with 267 mL of the plating solution to be tested and bring it to the correct operating temperature.[22]
 - Clean and prepare a standard Hull Cell cathode panel.

- Electroplating:
 - Place the anode and the prepared cathode panel in their respective positions in the cell.
 - Connect the electrodes to a rectifier.
 - Apply a specific total current (e.g., 1-3 Amperes) for a set time (e.g., 5-10 minutes).[22]
- Evaluation:
 - After plating, remove the cathode panel, rinse, and dry it.
 - Visually inspect the panel. The deposit will vary in appearance from one end to the other, corresponding to the different current densities.
 - The high current density end may show signs of burning or dullness, while the low current density end may have a dull or incomplete deposit. The central portion will show the bright plating range.
 - By adding known amounts of brightener to the Hull Cell and running successive tests, the optimal brightener concentration can be determined by observing the widening of the bright plating range.[23]

Conclusion

The selection and optimization of brighteners are critical for controlling the throwing power of electroplating baths and achieving uniform, high-quality deposits on complex substrates. This guide has provided a comparative analysis of the effects of various brighteners on the throwing power of nickel, copper, and zinc plating solutions, grounded in the fundamental electrochemical principles of cathode polarization, electrolyte conductivity, and cathode efficiency.

The experimental data presented herein demonstrates that the influence of a brightener on throwing power is highly specific to the plating chemistry and the molecular structure of the additive. While some brighteners, such as saccharin in nickel plating, can decrease throwing power despite increasing polarization, others, like UPS and ZPS in copper plating, enhance throwing power by exhibiting a weaker depolarization effect.

For researchers and professionals in fields where precision coatings are essential, a thorough understanding of these relationships is indispensable. The provided experimental protocols for the Haring-Blum Cell and Hull Cell tests offer standardized methods for the quantitative and qualitative evaluation of brightener performance, enabling the rational design and optimization of electroplating processes for specific applications.

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